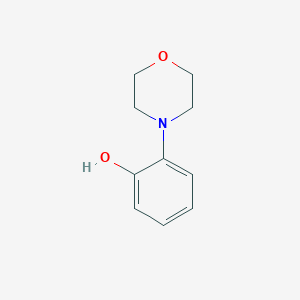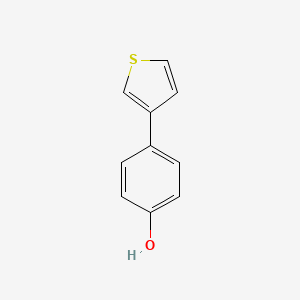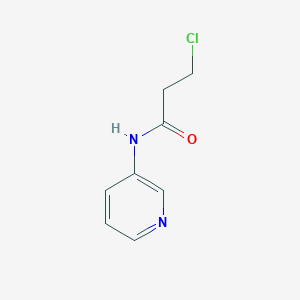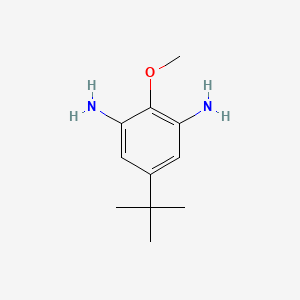
2-Morpholinophenol
Overview
Description
2-Morpholinophenol (2-MOP) is an organic compound with a wide range of applications in the fields of chemistry, biochemistry, and pharmacology. It is a white crystalline solid with a molecular weight of 200.25 g/mol and a melting point of 155-156°C. 2-MOP is a derivative of phenol and has a wide range of uses as a reagent in organic chemistry, as a reactant in biochemical reactions, and as an active ingredient in pharmaceuticals.
Scientific Research Applications
Gene Expression Regulation and Clinical Trials
2-Morpholinophenol, as part of morpholino oligos (Morpholinos), plays a significant role in gene expression regulation. Morpholinos are currently in clinical trials for the treatment of Duchenne muscular dystrophy. A Morpholino analog has also been involved in a clinical trial as a potential anti-bioterrorism agent against the Marburg virus. The efficiency of Morpholinos is enhanced by conjugation with cell-penetrating peptides (CPP), forming CPP-Morpholino conjugates (PPMOs). PPMOs are extensively used in researching viral, bacterial, genetic, and other diseases and are being developed as potential therapeutic agents (Moulton, 2013).
Chemical Synthesis and Potential Anti-inflammatory Properties
A novel series of thiophene derivatives, including 1-(4-morpholinophenyl)ethanone, have shown significant anti-inflammatory activity. These derivatives, through their interaction and subsequent chemical reactions, have been found to inhibit carrageenan-induced paw edema in albino rats, indicating their potential as anti-inflammatory agents (Helal et al., 2015).
Pharmacological Synthesis and Drug Discovery
This compound is instrumental in the synthesis of bioactive molecules and drugs. For instance, the synthesis of 2-aminothiophenes through the Gewald Reaction using morpholine-trifluoroacetic acid salt as a catalyst is a pivotal process in drug synthesis. This synthesis leads to the creation of molecules with bisheterocyclic frameworks, which are significant in pharmacological research (Snieckus & Miranzadeh, 2017).
Photodynamic Therapy Applications
Morpholine derivatives, such as morpholine substituted Zn(II) phthalocyanine, have been synthesized and characterized for their potential in photodynamic therapy. These derivatives exhibit properties such as DNA/BSA binding, DNA photocleavage, and topoisomerase I inhibition, making them potential agents for photodynamic therapy applications (Barut et al., 2017).
Medicinal Chemistry and Pharmacological Activity
Morpholine, as a heterocycle, is a key component in various bioactive molecules and drugs. Its usage in medicinal chemistry is attributed to its diverse biological activities and its ability to improve the pharmacokinetic profiles of bioactive molecules. Morpholine derivatives have shown significant contributions to enzyme inhibitors and affinity for various receptors, enhancing their potential in drug design and development (Kourounakis et al., 2020).
Mechanism of Action
Target of Action
Phenolic compounds are known to interact with a variety of molecular targets in the body. They can bind to proteins, interfere with enzymes, and interact with cell membranes .
Mode of Action
Phenolic compounds often exert their effects through antioxidant activity, where they neutralize harmful free radicals in the body. They can also modulate cell signaling pathways and gene expression .
Biochemical Pathways
Phenolic compounds can affect numerous biochemical pathways. For instance, they can inhibit the formation of pro-inflammatory cytokines, thereby modulating the body’s inflammatory response .
Pharmacokinetics (ADME Properties)
The absorption, distribution, metabolism, and excretion (ADME) of phenolic compounds can vary greatly depending on their specific chemical structure. Factors such as solubility, stability, and molecular size all play a role in a compound’s bioavailability .
Result of Action
The molecular and cellular effects of phenolic compounds can include reduced oxidative stress, modulation of enzyme activity, alteration of cell signaling pathways, and changes in gene expression .
Action Environment
The action, efficacy, and stability of phenolic compounds can be influenced by various environmental factors. These can include pH, temperature, and the presence of other compounds .
Biochemical Analysis
Biochemical Properties
2-Morpholinophenol plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. One of the notable interactions is with cytochrome P450 enzymes, which are involved in the metabolism of many drugs and xenobiotics. The compound acts as a substrate for these enzymes, leading to its biotransformation into various metabolites . Additionally, this compound has been shown to inhibit certain kinases, which are crucial for cell signaling pathways . These interactions highlight the compound’s potential in modulating biochemical pathways and its relevance in drug development.
Cellular Effects
This compound exerts various effects on different types of cells and cellular processes. It has been observed to induce cytotoxicity in cancer cells, including breast, lung, and colon cancer cells . The compound influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. For instance, this compound has been shown to modulate the expression of genes involved in apoptosis and cell cycle regulation . It also impacts cellular metabolism by altering the activity of metabolic enzymes, leading to changes in metabolite levels .
Molecular Mechanism
The molecular mechanism of this compound involves its interaction with various biomolecules. The compound binds to specific sites on enzymes and proteins, leading to inhibition or activation of their functions . For example, this compound inhibits the activity of certain kinases by binding to their active sites, thereby blocking their catalytic functions . Additionally, the compound can modulate gene expression by interacting with transcription factors and other regulatory proteins . These molecular interactions underline the compound’s potential as a therapeutic agent.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound change over time. The compound’s stability and degradation are crucial factors that influence its long-term effects on cellular function. Studies have shown that this compound is relatively stable under standard laboratory conditions, but it can degrade over time when exposed to light and air . Long-term exposure to the compound has been associated with sustained cytotoxic effects on cancer cells, indicating its potential for prolonged therapeutic applications .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound has been shown to exhibit minimal toxicity and significant therapeutic effects . At higher doses, this compound can induce toxic effects, including liver and kidney damage . These findings highlight the importance of determining the optimal dosage for therapeutic applications to minimize adverse effects while maximizing efficacy.
Metabolic Pathways
This compound is involved in several metabolic pathways. It undergoes biotransformation primarily through the action of cytochrome P450 enzymes, resulting in the formation of various metabolites . These metabolites can further participate in different biochemical reactions, affecting metabolic flux and metabolite levels. The compound’s interaction with metabolic enzymes underscores its potential impact on overall cellular metabolism.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. The compound is known to interact with membrane transporters, facilitating its uptake and distribution across cellular compartments . Additionally, binding proteins can influence the localization and accumulation of this compound within specific tissues, affecting its overall bioavailability and therapeutic potential.
Subcellular Localization
This compound exhibits distinct subcellular localization patterns, which can influence its activity and function. The compound is primarily localized in the cytoplasm and nucleus, where it interacts with various biomolecules . Targeting signals and post-translational modifications play a crucial role in directing this compound to specific subcellular compartments, thereby modulating its biological effects . Understanding the subcellular localization of this compound is essential for elucidating its mechanism of action and optimizing its therapeutic applications.
properties
IUPAC Name |
2-morpholin-4-ylphenol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13NO2/c12-10-4-2-1-3-9(10)11-5-7-13-8-6-11/h1-4,12H,5-8H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VMPYFWTYGZZUMY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C2=CC=CC=C2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30383651 | |
| Record name | 2-morpholinophenol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30383651 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
179.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
41536-44-1 | |
| Record name | 2-morpholinophenol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30383651 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 41536-44-1 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![2-Chloro-1-[4-(5-chloro-2-methylphenyl)piperazin-1-yl]ethanone](/img/structure/B1351111.png)


![1-[3-Hydroxy-5-(trityloxymethyl)oxolan-2-yl]pyrimidine-2,4-dione](/img/structure/B1351118.png)
![Hexahydro-cyclopenta[c]pyrrole-3a-carboxylic acid](/img/structure/B1351120.png)



![Thiazolo[5,4-b]pyridine-2(1H)-thione](/img/structure/B1351126.png)

